(4-Ethynylphenyl)methyl 2,2-dimethylpropanoate
Description
(4-Ethynylphenyl)methyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C14H16O2 It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a methyl 2,2-dimethylpropanoate moiety
Properties
CAS No. |
918152-55-3 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(4-ethynylphenyl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H16O2/c1-5-11-6-8-12(9-7-11)10-16-13(15)14(2,3)4/h1,6-9H,10H2,2-4H3 |
InChI Key |
ACTGXDLGYBZZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynylphenyl)methyl 2,2-dimethylpropanoate typically involves the esterification of (4-ethynylphenyl)methanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of (4-Ethynylphenyl)methyl 2,2-dimethylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Types of Reactions:
Oxidation: (4-Ethynylphenyl)methyl 2,2-dimethylpropanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the conversion of the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using reagents like sodium hydroxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Sodium hydroxide, lithium aluminum hydride, varying temperatures and solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl derivatives.
Substitution: Various substituted esters or alcohols.
Scientific Research Applications
(4-Ethynylphenyl)methyl 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of (4-Ethynylphenyl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- (4-Ethynylphenyl)trimethylsilane
- (4-ethynylphenyl)methyl 2-bromo-2-methylpropanoate
- (4-Ethynylphenyl)methanol
Comparison: Compared to its analogs, (4-Ethynylphenyl)methyl 2,2-dimethylpropanoate is unique due to its ester functional group, which imparts distinct reactivity and solubility properties. The presence of the ethynyl group also enhances its potential for π-π interactions, making it a valuable compound in various research applications.
Biological Activity
(4-Ethynylphenyl)methyl 2,2-dimethylpropanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that (4-Ethynylphenyl)methyl 2,2-dimethylpropanoate may function through inhibition of critical pathways in pathogens. One notable pathway is the MEP (methylerythritol phosphate) pathway , which is essential for the survival of certain bacteria and parasites. Compounds that inhibit enzymes in this pathway have shown promise as antimicrobial agents.
Key Enzymatic Targets
- 1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) : This enzyme is a target for several analogs related to (4-Ethynylphenyl)methyl 2,2-dimethylpropanoate. Inhibition of DXR leads to reduced viability of pathogens such as Plasmodium falciparum (Pf) and Mycobacterium tuberculosis (Mtb) .
Biological Activity Data
The biological activity of (4-Ethynylphenyl)methyl 2,2-dimethylpropanoate has been assessed in various studies. The following table summarizes key findings related to its activity against different biological targets.
| Compound | Target | IC50 Value (μM) | Comments |
|---|---|---|---|
| (4-Ethynylphenyl)methyl 2,2-dimethylpropanoate | Pf DXR | TBD | Potential inhibitor; further studies needed |
| Analog 6k | Pf DXR | 1.21 | Potent against Pf DXR; mechanism confirmed |
| Analog 6l | Pf parasites | 0.30 | Superior activity compared to known inhibitors |
| Fosmidomycin | Pf DXR | 1.0 | Reference compound for comparison |
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that compounds with structural similarities to (4-Ethynylphenyl)methyl 2,2-dimethylpropanoate exhibited significant inhibition of the MEP pathway, with some analogs showing IC50 values lower than those of established inhibitors like fosmidomycin .
- Cytotoxicity Assessment : In vitro evaluations on human HepG2 cells revealed that several derivatives of the compound displayed negligible cytotoxicity, indicating a favorable therapeutic index for potential drug development .
- Mechanistic Insights : Further investigation into the mechanism revealed that treatment with these compounds could be rescued by the addition of isopentenyl pyrophosphate (IPP), suggesting that their action is indeed through the MEP pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
